4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
4-chloro-1-ethynyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRWJFXESMNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 1-Bromo-4-chloro-2-(trifluoromethyl)benzene
The synthesis of the brominated precursor can be achieved through directed ortho-metalation or electrophilic aromatic substitution. For example, 4-chloro-2-(trifluoromethyl)aniline undergoes diazotization at 0–5°C using sodium nitrite and hydrochloric acid, followed by treatment with copper(I) bromide to yield the bromide. This method provides regiochemical fidelity, as the amino group directs bromination to the para position relative to the trifluoromethyl group.
Coupling with Terminal Alkynes
In a representative procedure, 1-bromo-4-chloro-2-(trifluoromethyl)benzene (0.25 mmol) is reacted with trimethylsilylacetylene (0.30 mmol) in acetonitrile using PdCl₂ (4 mol%), PPh₃ (8 mol%), and triethylamine (TEA) as a base. The reaction proceeds at 80°C under nitrogen for 1.5–6 hours, followed by column chromatography to isolate the silyl-protected intermediate. Deprotection with cesium fluoride (CsF) and tetrabutylammonium bromide (TBAB) in toluene at 0°C yields the free ethynyl product.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst System | PdCl₂/PPh₃/CuI | |
| Solvent | Acetonitrile/Toluene | |
| Temperature | 80°C (coupling), 0°C (deprot.) | |
| Yield | 75–88% |
Diazotization-Substitution Sequences
Diazonium chemistry offers a pathway to introduce halogens or other substituents at specific positions. This method is particularly useful for converting amino groups into ethynyl moieties indirectly.
Amination and Subsequent Functionalization
4-Chloro-2-(trifluoromethyl)aniline serves as a starting material. Diazotization with NaNO₂ and HCl at 0–5°C generates a diazonium salt, which is then treated with potassium ethyl xanthate to introduce a thiol group. While this step primarily yields thiol derivatives, analogous reactions with cyanide or iodide sources could provide intermediates amenable to further functionalization. For instance, iodide substitution followed by Sonogashira coupling would yield the ethynyl product.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Diazotization Temp | 0–5°C | |
| Substitution Agent | Potassium Ethyl Xanthate | |
| Yield | 75% (thiol intermediate) |
Elimination Reactions from Vicinal Dihalides
Vicinal dihalides, such as 1,2-dibromo-4-chloro-2-(trifluoromethyl)benzene, can undergo dehydrohalogenation to form alkynes. Treatment with a strong base (e.g., KOH in ethanol) at reflux induces elimination, producing the ethynyl group.
Synthesis of Vicinal Dihalides
Electrophilic bromination of 4-chloro-2-(trifluoromethyl)benzene with bromine in the presence of FeBr₃ yields the 1,2-dibromo derivative. Alternatively, directed ortho-bromination using LiTMP (lithium tetramethylpiperidide) and Br₂ ensures regioselectivity.
Key Data:
Functional Group Interconversion
Trifluoromethylation Strategies
Introducing the trifluoromethyl group often precedes ethynyl installation due to its strong electron-withdrawing nature. Methods include:
-
Umemoto Reagents : Reaction of 4-chloro-1-ethynyl-2-iodobenzene with trifluoromethylating agents like (trifluoromethyl)copper complexes.
-
Sandmeyer-Type Reactions : Diazotization of 4-chloro-2-(trifluoromethyl)aniline followed by iodide substitution and coupling.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sonogashira Coupling | High regioselectivity | Requires palladium catalysts | 75–88% |
| Diazotization-Substitution | Cost-effective | Multi-step sequence | 60–75% |
| Elimination | Simple conditions | Limited substrate availability | 60–70% |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation reactions can yield carbonyl-containing products .
Scientific Research Applications
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form new carbon-carbon bonds, while the trifluoromethyl group can influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of biologically active molecules .
Comparison with Similar Compounds
1-Chloro-2-(trifluoromethyl)benzene
1-Chloro-3-(trifluoromethyl)benzene
1-Chloro-4-(trifluoromethyl)benzene
These isomers differ in the relative positions of chlorine and -CF₃ groups, leading to distinct electronic and steric effects. For example, 1-Chloro-4-(trifluoromethyl)benzene (para-substitution) exhibits greater symmetry and lower dipole moments compared to ortho- or meta-substituted analogs .
Table 1: Comparison of Positional Isomers
Nitro-Substituted Analogs
1-Chloro-4-nitro-2-(trifluoromethyl)benzene (CAS 777-37-7) replaces the ethynyl group with a nitro (-NO₂) substituent. The nitro group enhances electrophilicity, making this compound reactive in nucleophilic aromatic substitution (NAS) reactions. In contrast, the ethynyl group in the target compound enables Sonogashira or Heck couplings .
Key Differences:
- Reactivity : Nitro-substituted derivatives are preferred in NAS, while ethynyl-containing analogs excel in metal-catalyzed couplings.
- Applications : Nitro derivatives are intermediates in explosives and dyes, whereas ethynyl analogs are pivotal in pharmaceutical synthesis .
Ethynyl vs. Methyl Substituents
4-Chloro-2-methyl-1-(trifluoromethyl)benzene (CAS 13630-22-3) substitutes the ethynyl group with a methyl (-CH₃) group. The methyl group increases hydrophobicity and steric bulk but reduces reactivity toward cross-coupling. This compound is primarily used in polymer stabilizers and surfactants .
Table 2: Ethynyl vs. Methyl Substituent Effects
Bromo and Fluoro Derivatives
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS 158579-80-7) introduces bromine and trifluoromethoxy (-OCF₃) groups. Bromine enhances susceptibility to Suzuki-Miyaura coupling, while -OCF₃ improves metabolic stability in drug candidates . Similarly, 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS 1402004-78-7) demonstrates how fluorine substitution fine-tunes electronic properties for medicinal chemistry .
Biological Activity
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene, a compound with the CAS number 1231244-86-2, has garnered attention in various fields of research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the chloro and ethynyl groups contributes to its unique reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group can significantly influence the compound's binding affinity and selectivity towards these targets.
Target Interactions
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It may interact with various receptors, affecting signal transduction pathways crucial for cellular responses.
Cytotoxicity and Antiproliferative Effects
Research has indicated that derivatives containing trifluoromethyl groups often exhibit enhanced cytotoxicity against cancer cell lines. For instance, studies have shown that similar compounds possess IC50 values ranging from sub-micromolar to micromolar concentrations against various cancer cell lines, including MCF-7 and HeLa cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound A | 0.65 | MCF-7 |
| Reference Compound B | 2.41 | HeLa |
Note: Specific IC50 values for this compound are currently under investigation.
Study on Antitumor Activity
A study published in MDPI evaluated the antitumor activity of several trifluoromethyl-substituted compounds, highlighting the significant role of electron-withdrawing groups in enhancing biological activity. The presence of halogen substituents was correlated with increased cytotoxic effects on cancer cells .
Toxicological Assessment
Toxicological studies have indicated that while the compound exhibits some level of cytotoxicity, it does not cause severe systemic health effects at lower doses. In repeated dose toxicity studies, minimal adverse effects were observed at doses below 50 mg/kg body weight .
Q & A
Q. What are the molecular structure and key functional groups of 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene, and how do they influence its reactivity?
Answer: The compound features a benzene ring substituted with three functional groups:
- Chloro (-Cl) at position 4: Enhances electrophilic substitution resistance due to electron-withdrawing effects.
- Ethynyl (-C≡CH) at position 1: Provides a reactive site for cycloadditions (e.g., Huisgen reactions) or cross-coupling reactions (e.g., Sonogashira).
- Trifluoromethyl (-CF₃) at position 2: Imparts steric bulk and electron-withdrawing properties, stabilizing intermediates in substitution reactions .
Methodological Insight:
Characterization typically employs ¹H/¹³C NMR to confirm substituent positions and FT-IR to identify C≡C stretching (~2100 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (204.575 g/mol) .
Q. What are the common laboratory-scale synthesis routes for this compound?
Answer: Two primary methods are documented:
From Fluorinated Precursors:
- Step 1: Nitration of 4-chloro-2-(trifluoromethyl)benzene to introduce a nitro group.
- Step 2: Reduction to an amine, followed by Sandmeyer reaction to replace -NH₂ with -I.
- Step 3: Sonogashira coupling with trimethylsilylacetylene (TMSA), then deprotection with K₂CO₃/MeOH to yield the ethynyl group .
Direct Functionalization:
- Pd-catalyzed coupling of 4-chloro-2-(trifluoromethyl)iodobenzene with terminal alkynes under anhydrous conditions (e.g., CuI/PPh₃ in THF) .
Key Considerations:
Q. What analytical techniques are critical for characterizing intermediates and final products in its synthesis?
Answer:
- NMR Spectroscopy:
- ¹⁹F NMR detects CF₃ shifts (~-60 ppm) and monitors fluorinated byproducts.
- ¹H NMR resolves ethynyl proton signals (δ 2.5–3.5 ppm, depending on substituents) .
- GC-MS/EI: Identifies fragmentation patterns (e.g., loss of Cl or CF₃ groups).
- X-ray Crystallography: Resolves steric effects from the CF₃ group in solid-state structures .
Advanced Research Questions
Q. How does the ethynyl group influence regioselectivity in cycloaddition reactions involving this compound?
Answer: The ethynyl group participates in 1,3-dipolar cycloadditions with azides (click chemistry) or nitrones, driven by:
- Electronic Effects: Electron-deficient alkynes (due to -CF₃ and -Cl) accelerate reactions with electron-rich dipoles.
- Steric Guidance: The CF₃ group directs additions to the less hindered ortho position relative to itself.
Experimental Design Example:
Q. What challenges arise in achieving regioselective functionalization of the benzene ring, and how can they be mitigated?
Answer: Challenges:
- Competing Reactivity: CF₃ and Cl groups deactivate the ring, complicating electrophilic substitutions.
- Steric Hindrance: CF₃ blocks meta positions, limiting access to desired sites.
Mitigation Strategies:
- Directed Metalation: Use LDA (lithium diisopropylamide) to deprotonate positions ortho to -Cl, followed by quenching with electrophiles (e.g., DMF for formylation) .
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids under Pd(OAc)₂/XPhos catalysis target the para position relative to CF₃ .
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?
Answer: Observed Contradictions:
- Stability in pH 5–9 () vs. decomposition in >pH 10 ().
Resolution Methodology:
Controlled Stability Studies:
- Prepare buffers (pH 2–12) and incubate the compound at 25°C.
- Monitor degradation via HPLC-UV at 254 nm.
Mechanistic Analysis:
- Acidic Conditions: Protonation of ethynyl group leads to alkyne hydration.
- Basic Conditions: OH⁻ attack on CF₃ (via SNAr) forms trifluoroacetate byproducts.
Recommendations:
- Store at neutral pH under inert atmosphere (N₂/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
